1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one
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Overview
Description
1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals. The presence of the bromophenyl group and the methylbutanone moiety adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a compound containing an active hydrogen atom.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the piperazine intermediate.
Addition of the Methylbutanone Moiety: The final step involves the addition of the methylbutanone group through a nucleophilic addition reaction, often using a Grignard reagent or an organolithium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs for neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets. The piperazine ring can modulate the pharmacokinetic properties of the compound, enhancing its ability to cross biological membranes and interact with target proteins. The bromophenyl group may contribute to binding affinity and specificity, while the methylbutanone moiety can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
Uniqueness
1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-13(2)10-16(20)19-8-6-18(7-9-19)12-14-4-3-5-15(17)11-14/h3-5,11,13H,6-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVGXJPEDROOHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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